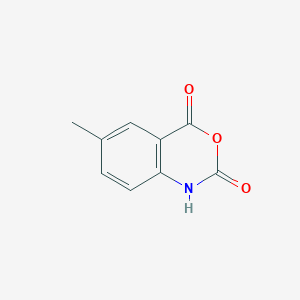
5-メチルイサト酸無水物
概要
説明
5-Methylisatoic anhydride is an organic compound with the molecular formula C9H7NO3. It is a derivative of isatoic anhydride, characterized by the presence of a methyl group at the 5-position of the benzene ring. This compound is used in various chemical reactions and has applications in scientific research.
科学的研究の応用
5-Methylisatoic anhydride has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing various nitrogen-containing heterocyclic compounds.
Biology: It is employed in the modification of nucleic acids, particularly in the selective acylation of RNA.
Medicine: Research into its potential therapeutic applications is ongoing.
Industry: It is used in the production of fluorescent markers and other specialized chemicals.
作用機序
Target of Action
The primary target of 5-Methylisatoic anhydride is RNA . It is a selective acylation agent for the 2’-OH group of RNAs . This compound is widely used in the Selective 2’-Hydroxyl Acylation Analyzed by Primer Extension (SHAPE) technology to resolve secondary RNA structures .
Mode of Action
The mode of action of 5-Methylisatoic anhydride involves a nucleophilic attack on the carbonyl group of the compound . The nitrogen in the primary amine carboxylate attacks the carbon of one of the carboxylates in the 5-Methylisatoic anhydride to form a complex . Some rearrangements of the electrons give a new intermediate . Decarboxylation then gives the final product .
Biochemical Pathways
The biochemical pathway of 5-Methylisatoic anhydride involves the transformation of the compound through a series of intermediates . The environment becomes acidic during this process, and all the carboxylate anions are protonated to become carboxylic acids .
Pharmacokinetics
The compound’s molecular weight is 17716 , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The result of the action of 5-Methylisatoic anhydride is the formation of a new compound through a series of transformations . The compound’s action on RNA can lead to significant changes in the RNA’s structure, which can have downstream effects on gene expression .
Action Environment
The action of 5-Methylisatoic anhydride is influenced by the environment. For instance, the acidity of the environment can affect the compound’s action
生化学分析
Biochemical Properties
5-Methylisatoic anhydride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with nucleophilic reagents, where it undergoes nucleophilic acyl substitution reactions . This compound is also known to react with water to form carboxylic acids, with alcohols to form esters, and with amines to form amides . These interactions are crucial for understanding the biochemical pathways and mechanisms in which 5-Methylisatoic anhydride is involved.
Cellular Effects
5-Methylisatoic anhydride has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to cause skin irritation, serious eye irritation, and respiratory irritation . These effects suggest that 5-Methylisatoic anhydride can alter cellular homeostasis and potentially disrupt normal cellular functions.
Molecular Mechanism
The molecular mechanism of 5-Methylisatoic anhydride involves several key interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound is highly reactive to nucleophilic attack, which allows it to participate in various biochemical reactions . Additionally, it can inhibit or activate specific enzymes, thereby modulating biochemical pathways and cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Methylisatoic anhydride can change over time. The compound’s stability and degradation are important factors to consider. It is known to be moisture-sensitive, which can affect its stability and reactivity . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure to 5-Methylisatoic anhydride can lead to significant cellular changes.
Dosage Effects in Animal Models
The effects of 5-Methylisatoic anhydride vary with different dosages in animal models. At lower doses, the compound may have minimal or no adverse effects. At higher doses, it can cause toxic or adverse effects, such as skin and eye irritation, and respiratory issues . These threshold effects are crucial for determining safe and effective dosages for research and potential therapeutic applications.
Metabolic Pathways
5-Methylisatoic anhydride is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s reactivity with nucleophilic reagents and its ability to form carboxylic acids, esters, and amides are key aspects of its metabolic involvement . Understanding these pathways is essential for elucidating the compound’s role in cellular metabolism.
Transport and Distribution
The transport and distribution of 5-Methylisatoic anhydride within cells and tissues are mediated by specific transporters and binding proteins. These interactions affect the compound’s localization and accumulation in different cellular compartments . The efficient transport and distribution of 5-Methylisatoic anhydride are critical for its biochemical activity and overall cellular effects.
Subcellular Localization
5-Methylisatoic anhydride’s subcellular localization is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell . The localization of 5-Methylisatoic anhydride can impact its activity and function, as it may interact with different biomolecules depending on its subcellular location.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methylisatoic anhydride typically involves the cyclization of anthranilic acids. One common method is the reaction of 5-methylanthranilic acid with phosgene, triphosgene, or ethyl chloroformate as the carbonyl source . This reaction forms the isatoic anhydride ring structure. Due to the toxicity of phosgene and its analogs, alternative methods such as catalytic carbonylation of substituted anilines with carbon monoxide have been developed .
Industrial Production Methods
Industrial production of 5-Methylisatoic anhydride may involve large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as yield, cost, and safety considerations.
化学反応の分析
Types of Reactions
5-Methylisatoic anhydride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the benzene ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the anhydride moiety.
Common Reagents and Conditions
Common reagents used in reactions with 5-Methylisatoic anhydride include acetonitrile, triethylamine, sodium carbonate, and sodium phosphate buffers . These reactions are often carried out in organic solvents or aqueous solutions under controlled conditions.
Major Products Formed
The major products formed from reactions involving 5-Methylisatoic anhydride depend on the specific reaction conditions and reagents used. For example, reactions with ribonucleotides can yield fluorescent esters .
類似化合物との比較
Similar Compounds
N-Methylisatoic anhydride: Similar in structure but with a methyl group at the nitrogen atom instead of the benzene ring.
Isatoic anhydride: The parent compound without the methyl substitution.
5-Nitroisatoic anhydride: Contains a nitro group at the 5-position instead of a methyl group.
Uniqueness
5-Methylisatoic anhydride is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and properties. This makes it valuable in specialized applications where other isatoic anhydride derivatives may not be suitable.
特性
IUPAC Name |
6-methyl-1H-3,1-benzoxazine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3/c1-5-2-3-7-6(4-5)8(11)13-9(12)10-7/h2-4H,1H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIXZSGIPOINDJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)OC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80963700 | |
| Record name | 2-Hydroxy-6-methyl-4H-3,1-benzoxazin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80963700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4692-99-3 | |
| Record name | 4692-99-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163034 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Hydroxy-6-methyl-4H-3,1-benzoxazin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80963700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4692-99-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
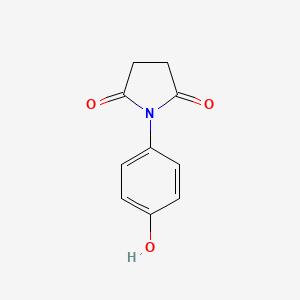
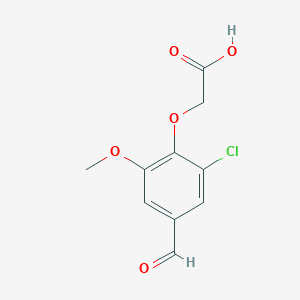
![[(4-Methoxybenzyl)sulfanyl]acetic acid](/img/structure/B1362379.png)
![3-{[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]carbamoyl}propanoic acid](/img/structure/B1362380.png)
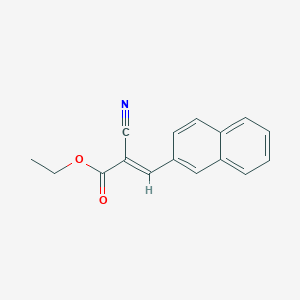
![2-{[2-(3-hydroxy-2-naphthoyl)hydrazino]carbonyl}benzoic acid](/img/structure/B1362392.png)
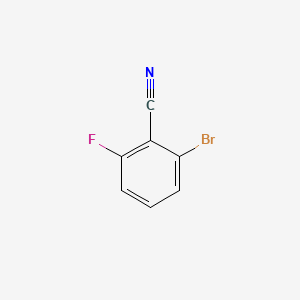
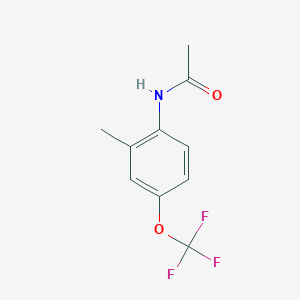
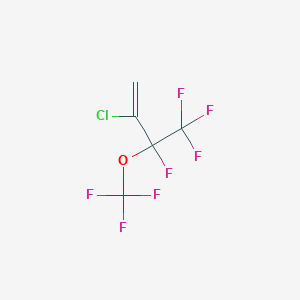
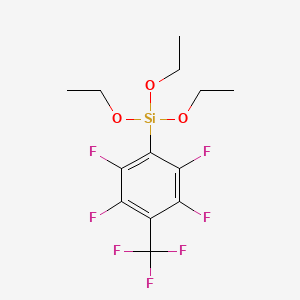
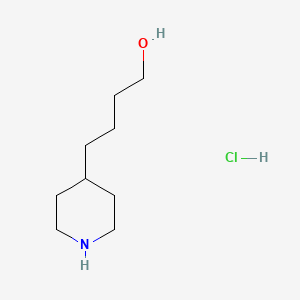

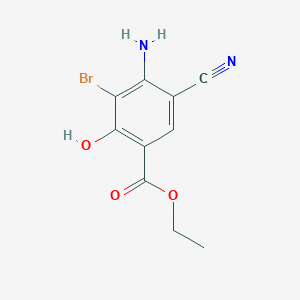
![1-[(4-Nitrophenyl)sulfonyl]pyrrolidine-2-carboxylic acid](/img/structure/B1362410.png)
